Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.: 853328-40-2
Cat. No.: VC16034517
Molecular Formula: C21H24ClNO4
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853328-40-2 |
|---|---|
| Molecular Formula | C21H24ClNO4 |
| Molecular Weight | 389.9 g/mol |
| IUPAC Name | methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C21H24ClNO4/c1-11-16(20(25)27-5)17(12-7-6-8-15(26-4)19(12)22)18-13(23-11)9-21(2,3)10-14(18)24/h6-8,17,23H,9-10H2,1-5H3 |
| Standard InChI Key | UXDAKVIHQFKNHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)Cl)C(=O)OC |
Introduction
Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique quinoline structure. It features a methyl ester functional group and incorporates both chloro and methoxy substituents on the aromatic ring. The compound's molecular formula is C21H24ClNO4, and it has a molecular weight of approximately 356.8 g/mol .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions is crucial to enhance yield and purity. The exact synthesis pathway may vary depending on the starting materials and desired intermediates, but it generally involves the formation of the quinoline core followed by the introduction of the phenyl ring with its substituents.
Biological Activities and Applications
Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits promising biological activities, which are believed to involve modulation of enzyme activity or receptor interactions. While the exact mechanisms of action are still under investigation, compounds within this class may possess potential applications in medicinal chemistry, particularly in areas where modulation of biological pathways is beneficial.
Comparison with Similar Compounds
This compound shares structural features with several similar quinoline derivatives but is distinguished by the presence of both chloro and methoxy groups on the phenyl ring. A comparison with other compounds highlights its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(2-chlorophenyl)-2,7-dimethylquinoline | Different alkyl substituents; lacks methoxy group | |
| 2-Methylpropyl 4-(3-bromophenyl)-7-(4-methoxyphenyl) | Contains bromine instead of chlorine; different substituents | |
| Ethyl 4-(2-methoxyphenyl)-2,7-dimethylquinoline | Different substituents leading to varied reactivity |
Research Findings and Future Directions
Research on this compound is ongoing, with studies focusing on its interactions with biological targets to elucidate its pharmacological profile. The presence of chloro and methoxy groups may enhance its solubility and biological activity, making it a candidate for further investigation in medicinal chemistry applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume